molecular formula C28H40N4O8 B14428761 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid CAS No. 81142-50-9

3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid

Cat. No.: B14428761
CAS No.: 81142-50-9
M. Wt: 560.6 g/mol
InChI Key: PFCLASWVNRCFJQ-OTECBHTOSA-N
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Description

The compound 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including carbamimidoyl, phenoxy, cyclohexyl, methoxy, benzenecarboximidamide, and hydroxypropanoic acid, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid involves multiple steps, each requiring specific reaction conditions:

    Formation of 3-carbamimidoylphenoxy compound: This step involves the reaction of 3-aminophenol with cyanamide under acidic conditions to form the carbamimidoyl group.

    Cyclohexylmethylation: The 3-carbamimidoylphenoxy compound is then reacted with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide to form the cyclohexylmethyl derivative.

    Methoxylation: The cyclohexylmethyl derivative is further reacted with methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group.

    Formation of benzenecarboximidamide: The methoxylated compound is then reacted with benzenecarboximidamide under basic conditions to form the final product.

    Addition of (2S)-2-hydroxypropanoic acid: The final step involves the addition of (2S)-2-hydroxypropanoic acid to the benzenecarboximidamide derivative under acidic conditions to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropanoic acid group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamimidoyl group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under basic conditions.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

    Hydrolysis: Constituent parts such as phenols, amines, and carboxylic acids.

Scientific Research Applications

The compound 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to various active sites, modulating the activity of enzymes and receptors involved in biological pathways. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide: Lacks the (2S)-2-hydroxypropanoic acid group.

    3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;propanoic acid: Contains a propanoic acid group instead of (2S)-2-hydroxypropanoic acid.

    3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;acetic acid: Contains an acetic acid group instead of (2S)-2-hydroxypropanoic acid.

Uniqueness

The presence of the (2S)-2-hydroxypropanoic acid group in 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid provides unique properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

81142-50-9

Molecular Formula

C28H40N4O8

Molecular Weight

560.6 g/mol

IUPAC Name

3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid

InChI

InChI=1S/C22H28N4O2.2C3H6O3/c23-21(24)17-3-1-5-19(11-17)27-13-15-7-9-16(10-8-15)14-28-20-6-2-4-18(12-20)22(25)26;2*1-2(4)3(5)6/h1-6,11-12,15-16H,7-10,13-14H2,(H3,23,24)(H3,25,26);2*2,4H,1H3,(H,5,6)/t;2*2-/m.00/s1

InChI Key

PFCLASWVNRCFJQ-OTECBHTOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.C1CC(CCC1COC2=CC=CC(=C2)C(=N)N)COC3=CC=CC(=C3)C(=N)N

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.C1CC(CCC1COC2=CC=CC(=C2)C(=N)N)COC3=CC=CC(=C3)C(=N)N

Origin of Product

United States

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